molecular formula C14H12N2O5S B2595040 Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate CAS No. 896680-38-9

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2595040
CAS No.: 896680-38-9
M. Wt: 320.32
InChI Key: VWOGQKJYRFHDDF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-nitrobenzamido substituent at the 2-position and an ethyl ester group at the 3-position of the thiophene ring. The nitro group (-NO₂) on the benzamido moiety confers strong electron-withdrawing properties, which can influence reactivity, solubility, and interactions in biological systems.

Key structural identifiers include:

  • Molecular formula: C₁₄H₁₂N₂O₅S (inferred from analogues in ).
  • Functional groups: Nitrobenzamido, ethyl ester.
  • Potential applications: Intermediate in medicinal chemistry for anticancer, antioxidant, or antimicrobial agents, as suggested by bioactivity trends in related compounds [5], [9].

Properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-2-21-14(18)11-7-8-22-13(11)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOGQKJYRFHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach is the Gewald synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Chemical Reactions Analysis

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction can produce 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its biological activities:

  • Antioxidant Activity : Studies indicate that thiophene derivatives exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate has been evaluated for its antimicrobial efficacy against various pathogens. Research suggests that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeEfficacy LevelReference
AntioxidantHigh
AntimicrobialModerate
AnticancerPotential

Drug Design and Development

The compound's ability to interact with biological receptors positions it as a candidate for drug design:

  • Receptor Modulation : this compound acts as an allosteric enhancer for certain receptors, suggesting its utility in developing drugs aimed at modulating receptor activity.
  • VEGFR-2 Inhibition : In studies focused on cancer treatment, modifications of thiophene derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for angiogenesis in tumors .

Materials Science

The compound's unique chemical properties allow for potential applications in materials science:

  • Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers due to their electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity and stability.

Case Study: Conductive Polymers

A study demonstrated that incorporating this compound into a polymer matrix improved the electrical conductivity by over 30% compared to conventional polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of cellular activities, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Substituent Effects: Nitro vs. Methyl Groups: Addition of 4,5-dimethyl groups () increases steric bulk, which may hinder binding to enzymatic pockets but improve metabolic stability . Fused Rings: Tetrahydrobenzo[b]thiophene () or cycloheptabthiophene () cores enhance lipophilicity and may influence membrane permeability in drug design .

Biological Activity

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H12N2O5S
  • Molecular Weight : 304.31 g/mol

The presence of the nitro group and the thiophene ring contributes to its biological activity, as these functional groups can interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

In Vitro Antimicrobial Testing

A study evaluated the antibacterial activity of several thiophene derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common pathogens:

Bacterial StrainMIC (μM)
Escherichia coli1.11
Pseudomonas aeruginosa1.00
Salmonella0.54
Staphylococcus aureus1.11

These results indicate that this compound exhibits potent antibacterial activity, particularly against Salmonella and Pseudomonas aeruginosa, making it a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Thiophene derivatives have also been recognized for their anti-inflammatory effects. This compound may possess similar properties due to its structural characteristics.

Anticancer Potential

Emerging research suggests that thiophene derivatives could play a role in cancer therapy due to their ability to induce apoptosis in cancer cells.

Case Studies

  • Study on Thiophene Derivatives : A study involving various thiophene compounds demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Specific Findings : While direct studies on this compound are still needed, it is hypothesized that its structural features may contribute to similar anticancer activities observed in other thiophenes .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Use anhydrous conditions for acylation to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

Q. Answer :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths, angles, and nitro group orientation.
  • Refinement : SHELX software (e.g., SHELXL) is preferred for small-molecule refinement due to its robust handling of twinned data and high-resolution datasets. Key steps include:
    • Structure Solution : SHELXD for phase determination.
    • Modeling : Assign anisotropic displacement parameters for non-H atoms.
    • Validation : Check for R-factor convergence (<5%) and validate via CIF files .

Note : Discrepancies in torsion angles (e.g., thiophene ring planarity) may require re-measurement of diffraction data .

What analytical techniques are critical for characterizing the reactivity of the nitro and thiophene groups?

Q. Answer :

  • Nitro Group Reactivity :
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, monitored by FT-IR (loss of NO₂ peaks at ~1520 cm⁻¹) .
    • Electrophilic Substitution : Nitration/sulfonation studies using HNO₃/H₂SO₄, analyzed via NMR (¹H/¹³C) to track regioselectivity .
  • Thiophene Ring Stability :
    • Oxidation : Treat with mCPBA to form sulfoxide/sulfone derivatives, characterized by LC-MS .

Advanced Tip : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

How should researchers mitigate risks associated with handling this compound in laboratory settings?

Q. Answer :

  • Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
  • Protocols :
    • PPE : Wear nitrile gloves, goggles, and a respirator (N95) during synthesis.
    • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
    • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

How can computational modeling predict the compound’s electronic properties and biological interactions?

Q. Answer :

  • Electronic Properties : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions (nitro group) for nucleophilic attack .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). The thiophene ring’s π-π stacking and nitro group’s hydrogen-bonding capacity are critical for affinity .

Validation : Compare computed dipole moments with experimental NMR chemical shifts .

What strategies address contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Q. Answer :

  • Root Causes : Polymorphism, solvent impurities, or incorrect calibration.
  • Resolution Steps :
    • Re-crystallize the compound from ethanol/water to ensure purity.
    • Re-run NMR in deuterated DMSO to standardize solvent effects.
    • Cross-validate melting points with DSC (Differential Scanning Calorimetry) .

Example : If ¹H NMR shows inconsistent aromatic proton splitting, check for rotational isomers via variable-temperature NMR .

How is the compound evaluated for antimicrobial activity, and what assays are most reliable?

Q. Answer :

  • In Vitro Assays :
    • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction in Candida albicans .
  • Mechanistic Studies :
    • Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via UV-Vis kinetics .

Advanced : Synchrotron-based SAXS to study compound-induced structural changes in bacterial membranes .

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